
(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescence and Structural Studies
Chromene derivatives have been explored for their structural and luminescence properties. For instance, Sun et al. (2012) synthesized carboxylate-assisted ethylamide metal–organic frameworks with chromene derivatives, investigating their thermostability and luminescence properties. These frameworks exhibit unique topologies and interpenetrations, which could be useful in materials science for applications such as sensing, catalysis, or luminescence-based devices (Sun et al., 2012).
Antioxidant and Antibacterial Agents
Chromene derivatives have shown promise as antioxidant and antibacterial agents. Subbareddy and Sumathi (2017) reported the synthesis of chromene-3-carboxamide derivatives through a one-pot reaction, with some derivatives exhibiting good antioxidant activity and antibacterial efficacy against various bacterial strains. This suggests potential applications in developing new therapeutic agents or additives in healthcare and pharmaceutical products (Subbareddy & Sumathi, 2017).
Heterocyclic Compound Synthesis and Applications
The synthesis and application of heterocyclic chromene derivatives have been explored for their potential in various fields. Anjan Kumar et al. (2022) described the synthesis of chromene derivatives using biogenic ZnO nanoparticles, highlighting their application in antioxidant activity, corrosion inhibition, and as catalysts. This work illustrates the versatility of chromene derivatives in chemical synthesis and their potential applications in industrial processes, environmental protection, and materials science (Anjan Kumar et al., 2022).
Chemosensors
Chromene derivatives have also been used in the development of chemosensors. Meng et al. (2018) synthesized a chromene-based chemosensor showing selective fluorescence response towards Cu2+ and H2PO4−, highlighting its potential in environmental monitoring, biomedical research, and the development of diagnostic tools (Meng et al., 2018).
Conformational and Structural Analysis
Research on chromene derivatives extends to their conformational and structural analysis. Gomes et al. (2015) investigated the crystal structures of N-(4-halophenyl)-chromene-3-carboxamides, providing insight into their planar molecular structures and anti conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in crystal engineering and molecular design (Gomes et al., 2015).
Eigenschaften
IUPAC Name |
(2Z)-N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-18-10-12-20(13-11-18)26-24(29)22-16-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULXVHGENJBZCK-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)
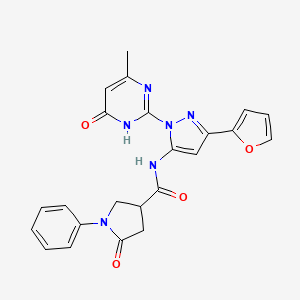
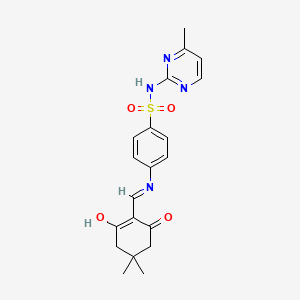
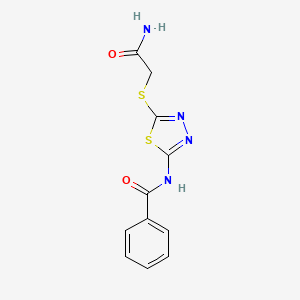

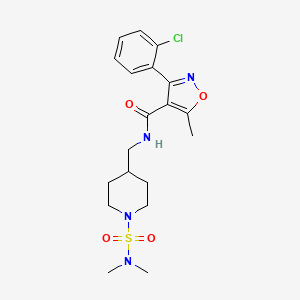
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)
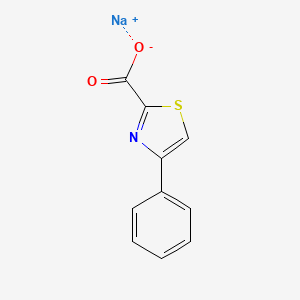
![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)

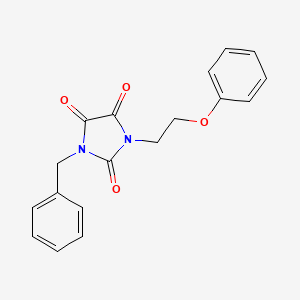
![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile](/img/structure/B2599396.png)

![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)
